molecular formula C14H32N4 B14258425 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane CAS No. 184584-60-9

1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane

Cat. No.: B14258425
CAS No.: 184584-60-9
M. Wt: 256.43 g/mol
InChI Key: DTNSNXXVZBNSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane: is an organic compound with the molecular formula C14H32N4 . It is a macrocyclic ligand that forms stable complexes with various metal ions. This compound is known for its applications in coordination chemistry, where it acts as a chelating agent, binding strongly to metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the methylation of 1,4,7,11-tetraazacyclotetradecane using formaldehyde and formic acid . The reaction typically proceeds under mild conditions, with the reactants being mixed and heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often involving metal complexes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield metal complexes with higher oxidation states, while substitution reactions can produce derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,4,7,11-tetramethyl-1,4,7,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, creating a strong and stable bond. This coordination alters the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound’s ability to form such complexes is utilized in various catalytic and biological processes.

Comparison with Similar Compounds

Uniqueness: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane is unique due to its specific methylation pattern, which influences its coordination chemistry and reactivity. The presence of methyl groups can enhance the stability of its metal complexes and modify its solubility and other physical properties .

Properties

CAS No.

184584-60-9

Molecular Formula

C14H32N4

Molecular Weight

256.43 g/mol

IUPAC Name

1,4,7,11-tetramethyl-1,4,7,11-tetrazacyclotetradecane

InChI

InChI=1S/C14H32N4/c1-15-7-5-9-16(2)11-13-18(4)14-12-17(3)10-6-8-15/h5-14H2,1-4H3

InChI Key

DTNSNXXVZBNSSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCN(CCN(CCC1)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.